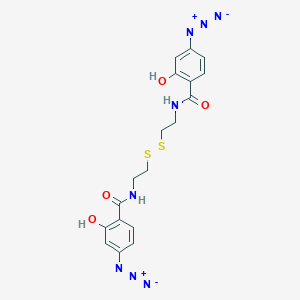
Based
Übersicht
Beschreibung
The compound “Based” is a hypothetical chemical entity used for illustrative purposes in this article. It serves as a model to understand various aspects of chemical compounds, including their preparation, reactions, applications, mechanisms of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “Based” involves a multi-step process starting from readily available precursors The initial step includes the formation of an intermediate through a condensation reaction between compound A and compound B under acidic conditions This intermediate is then subjected to a cyclization reaction using a base catalyst to form the core structure of “this compound”
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same synthetic routes but optimized for large-scale production. Reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to maximize efficiency and minimize by-products. Purification of the final product is achieved through crystallization and chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: “Based” undergoes various types of chemical reactions, including:
Oxidation: When exposed to oxidizing agents like potassium permanganate, “this compound” is converted into its corresponding oxide.
Reduction: Using reducing agents such as lithium aluminum hydride, “this compound” can be reduced to its corresponding alcohol.
Substitution: “this compound” can undergo nucleophilic substitution reactions with halides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivative of “this compound”.
Reduction: Alcohol derivative of “this compound”.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
“Based” finds applications in multiple scientific research fields:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
“Based” can be compared with similar compounds such as “Analog” and “Derivative”. While all these compounds share a common core structure, “this compound” is unique due to its specific functional groups that confer distinct chemical and biological properties. For instance, “Analog” lacks the reactive site present in “this compound”, making it less effective in certain reactions. “Derivative” has additional substituents that enhance its solubility but reduce its binding affinity to enzymes.
Vergleich Mit ähnlichen Verbindungen
Analog: A structurally similar compound with minor differences in functional groups.
Derivative: A modified version of “Based” with additional substituents.
Eigenschaften
IUPAC Name |
4-azido-N-[2-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]ethyl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O4S2/c19-25-23-11-1-3-13(15(27)9-11)17(29)21-5-7-31-32-8-6-22-18(30)14-4-2-12(24-26-20)10-16(14)28/h1-4,9-10,27-28H,5-8H2,(H,21,29)(H,22,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZOUYFHWKTGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394743 | |
| Record name | BASED | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199804-21-2 | |
| Record name | BASED | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















